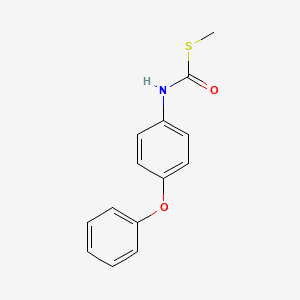
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated compounds often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF)
Industrial Production Methods: Industrial production of fluorinated compounds typically involves large-scale chemical reactors and stringent safety protocols due to the reactive nature of fluorinating agents. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Where atoms or groups are added to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule.
Common Reagents and Conditions: Reagents such as nucleophiles, electrophiles, and catalysts are commonly used in reactions involving fluorinated compounds. Conditions such as temperature, pressure, and solvent choice can significantly influence the reaction outcomes.
Major Products: The major products formed from reactions involving (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile would depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Fluorinated compounds are widely used in scientific research due to their unique properties
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: In the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: As potential diagnostic agents or therapeutic compounds.
Industry: In the production of high-performance materials, coatings, and surfactants.
Mecanismo De Acción
Comparison with Other Similar Compounds: Fluorinated compounds such as perfluorooctanesulfonyl fluoride (PFOSF) and perfluorobutanesulfonyl fluoride (PFBSF) share some similarities with (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile. the specific arrangement of fluorine atoms and functional groups can lead to differences in their chemical properties and applications.
Comparación Con Compuestos Similares
- Perfluorooctanesulfonyl fluoride (PFOSF)
- Perfluorobutanesulfonyl fluoride (PFBSF)
- Trifluoromethanesulfonyl chloride (TFMSC)
Conclusion
Its unique properties, such as high thermal stability and chemical resistance, make it valuable for scientific research and industrial use
Propiedades
Número CAS |
75988-02-2 |
|---|---|
Fórmula molecular |
C6H2F9NO2S |
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)acetonitrile |
InChI |
InChI=1S/C6H2F9NO2S/c7-3(8,5(11,12)13)4(9,10)6(14,15)19(17,18)2-1-16/h2H2 |
Clave InChI |
PTKXFXTXWOXNDF-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



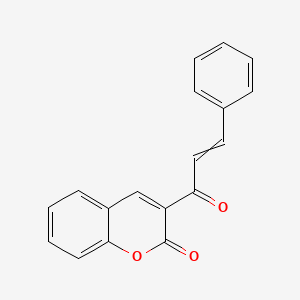

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
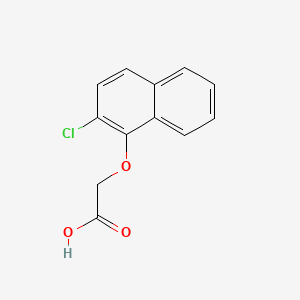
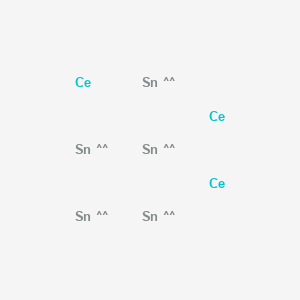
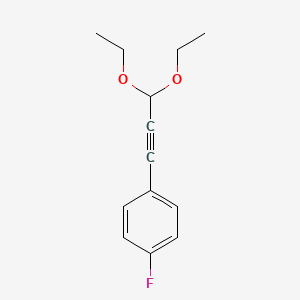
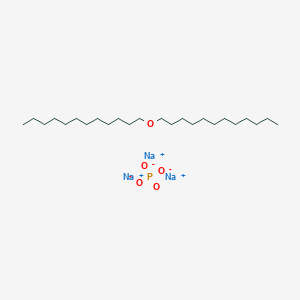
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
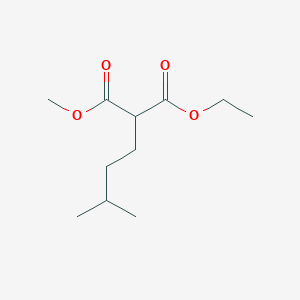
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
